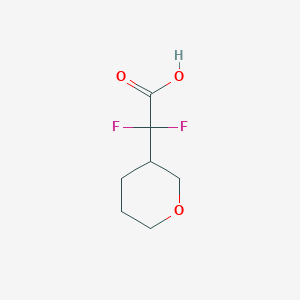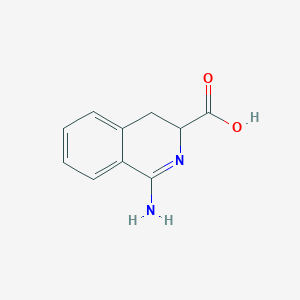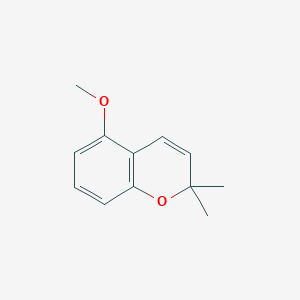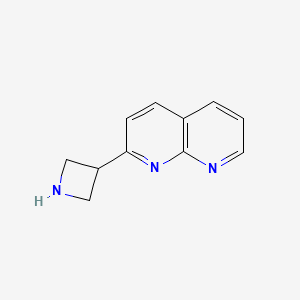
Methyl 4-(thiophen-3-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(噻吩-3-基)丁酸甲酯: 是一种有机化合物,分子式为C9H12O2S。它是丁酸的衍生物,其中丁酸酯基团在第三位被噻吩环取代。该化合物因其独特的化学结构而受到关注,该结构结合了丁酸酯和噻吩部分的性质。
准备方法
合成路线和反应条件:
酯化反应: 合成 4-(噻吩-3-基)丁酸甲酯的一种常用方法是,在强酸催化剂(如硫酸)存在下,用甲醇酯化 4-(噻吩-3-基)丁酸。该反应通常在回流条件下进行,以确保完全转化。
傅-克酰化反应: 另一种方法是,用丁酰氯对噻吩进行傅-克酰化反应,然后用甲醇酯化。
工业生产方法: 4-(噻吩-3-基)丁酸甲酯的工业生产可能涉及连续流动工艺,以提高效率和产量。硫酸或对甲苯磺酸等催化剂通常用于促进酯化反应。
化学反应分析
反应类型:
氧化: 4-(噻吩-3-基)丁酸甲酯可以发生氧化反应,特别是在噻吩环上,导致形成亚砜或砜。
还原: 酯基可以用锂铝氢化物等还原剂还原成相应的醇。
取代: 噻吩环可以在适当条件下参与亲电取代反应,例如卤化或硝化。
常用试剂和条件:
氧化: 过氧化氢或间氯过氧苯甲酸用于氧化噻吩环。
还原: 锂铝氢化物用于还原酯基。
取代: 卤素(例如溴)用于卤化反应。
形成的主要产物:
氧化: 噻吩亚砜或砜。
还原: 4-(噻吩-3-基)丁醇。
取代: 卤代噻吩衍生物。
科学研究应用
4-(噻吩-3-基)丁酸甲酯在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块,特别是在开发药物和农用化学品方面。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎活性。
医药: 正在进行研究,探索其作为药物开发前体的潜力,特别是在合成噻吩类药物方面。
工业: 它用于生产特种化学品和材料,包括聚合物和树脂。
作用机制
4-(噻吩-3-基)丁酸甲酯的作用机制主要与其化学结构有关。噻吩环可以通过π-π相互作用和氢键与各种生物靶标(包括酶和受体)相互作用。酯基可以发生水解,释放出活性噻吩部分,然后可以对分子靶标发挥作用。
相似化合物的比较
类似化合物:
4-(噻吩-2-基)丁酸甲酯: 结构相似,但噻吩环在第二位。
4-(噻吩-3-基)丁酸乙酯: 结构相似,但具有乙酯基而不是甲酯基。
3-(噻吩-3-基)丙酸甲酯: 结构相似,但碳链更短。
独特性: 4-(噻吩-3-基)丁酸甲酯之所以独特,是因为噻吩环的特定位置和碳链的长度,这会影响其反应性和生物活性。丁酸酯和噻吩部分的结合提供了一套独特的化学性质,可在各种应用中加以利用。
属性
CAS 编号 |
122417-23-6 |
|---|---|
分子式 |
C9H12O2S |
分子量 |
184.26 g/mol |
IUPAC 名称 |
methyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)4-2-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 |
InChI 键 |
OVGQHSQVDXREMA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)

![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)







